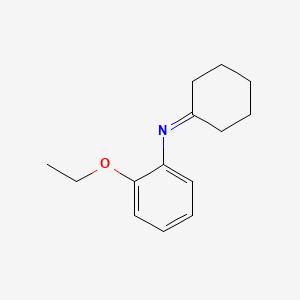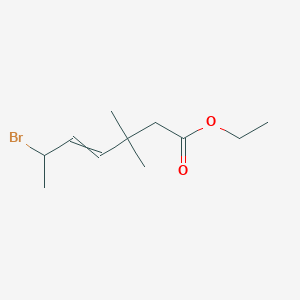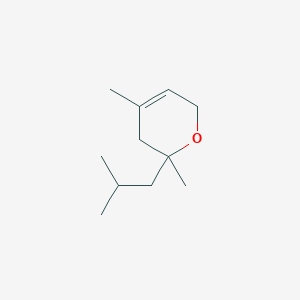
2,3,5-Triphenylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triphenylpyridin-4(1H)-one is an organic compound that belongs to the pyridine family It is characterized by the presence of three phenyl groups attached to the pyridine ring, making it a triphenyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with pyridine derivatives under specific conditions. The reaction often requires catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-efficiency catalysts and solvents is common to enhance the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.
Scientific Research Applications
2,3,5-Triphenylpyridin-4(1H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Triphenylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,5-Triphenylpyridin-4(1H)-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
62224-79-7 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,3,5-triphenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C23H17NO/c25-23-20(17-10-4-1-5-11-17)16-24-22(19-14-8-3-9-15-19)21(23)18-12-6-2-7-13-18/h1-16H,(H,24,25) |
InChI Key |
LYDOCGQUHCBQKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)
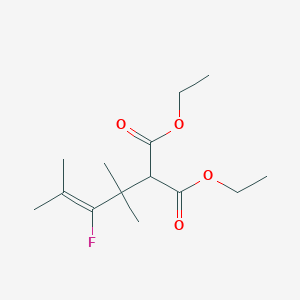
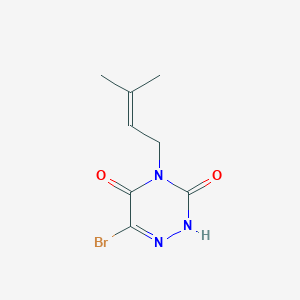
![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)
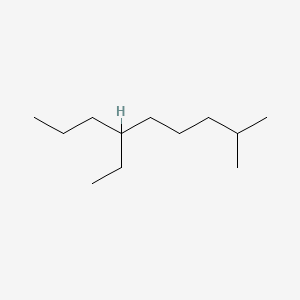
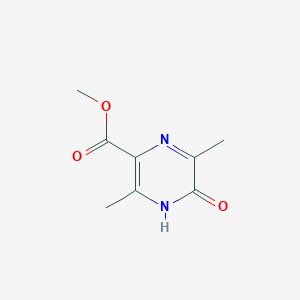
![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl-](/img/structure/B14536180.png)
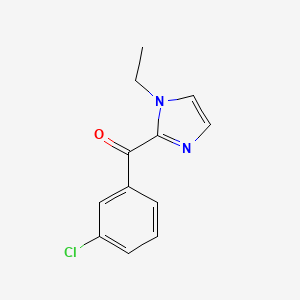
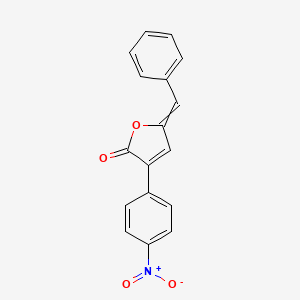
![1-Methoxy-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14536189.png)
